6-Aminopyridine-3-sulfonic acid

Vue d'ensemble

Description

6-Aminopyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H6N2O3S . It is a derivative of aminopyridine, which is a class of heterocyclic compounds that have been extensively studied due to their interesting biological activities .

Synthesis Analysis

Aminopyridines, including 6-Aminopyridine-3-sulfonic acid, can be synthesized through various methods. One efficient procedure involves the Chichibabin amination, which is a method for synthesizing aminopyridine derivatives . The synthesis process also involves coordination with metals and the use of an array of solvents for purification processes .Molecular Structure Analysis

The molecular structure of 6-Aminopyridine-3-sulfonic acid consists of a pyridine ring with an amino group at the 6th position and a sulfonic acid group at the 3rd position . The molecular weight of this compound is 174.18 g/mol .Chemical Reactions Analysis

Aminopyridines, including 6-Aminopyridine-3-sulfonic acid, can form certain metal-protein complexes and exhibit various biological activities . These activities depend on both the presence of heteroatoms in the pyridine ring for coordination with metals and sulfonamide to enhance the biological activity .Physical And Chemical Properties Analysis

6-Aminopyridine-3-sulfonic acid has a molecular weight of 174.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 174.00991323 g/mol .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

6-Aminopyridine-3-sulfonic acid serves as a key intermediate in the synthesis of various heterocyclic compounds. These compounds are of significant importance due to their wide range of applications in pharmaceuticals, agriculture, and industry. The ability to synthesize substituted pyridine-3-sulfonyl chlorides, sulfonic acids, and sulfonyl amides from 6-Aminopyridine-3-sulfonic acid is crucial for developing new medications and agricultural chemicals .

Pharmaceutical Intermediates

The compound is used to create intermediates for pharmaceuticals. Its derivatives, particularly aryl- and hetarylsulfonyl amides, are utilized in the development of drugs with diverse therapeutic effects, including anti-inflammatory, antimicrobial, and antitumor activities .

Catalysis

6-Aminopyridine-3-sulfonic acid derivatives can act as catalysts in chemical reactions. The use of these derivatives, especially in the form of magnetically recoverable nano-catalysts, has been explored for the synthesis of pyridine derivatives. These catalysts offer advantages such as high surface area, simple preparation, and ease of separation from reaction mediums .

Agricultural Chemicals

In agriculture, derivatives of 6-Aminopyridine-3-sulfonic acid are used to create plant growth regulators and herbicides. These compounds help in enhancing crop yields and controlling weed growth, thereby contributing to more efficient farming practices .

Biochemistry Research

In biochemistry, the compound is used to study enzyme reactions and protein interactions. Its derivatives can act as inhibitors or activators in biochemical pathways, providing insights into the molecular mechanisms of biological processes.

Each of these applications demonstrates the versatility of 6-Aminopyridine-3-sulfonic acid in scientific research and its potential to contribute to advancements across multiple fields of study. The ongoing research and development of new derivatives continue to expand the scope of its applications. Information based on search results from Springer and RSC Publishing .

Mécanisme D'action

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is fatal if swallowed and toxic in contact with skin . It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Orientations Futures

Aminopyridines have been extensively studied in the last few decades due to their interesting biological activities . The diversity in their pharmacological activities has attracted the attention of many researchers to explore their potential . Future research may focus on the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .

Propriétés

IUPAC Name |

6-aminopyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-5-2-1-4(3-7-5)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFLGKSXYWHALA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332672 | |

| Record name | 6-aminopyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aminopyridine-3-sulfonic acid | |

CAS RN |

16250-08-1 | |

| Record name | 6-aminopyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

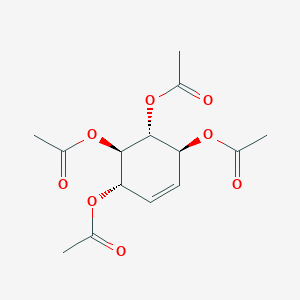

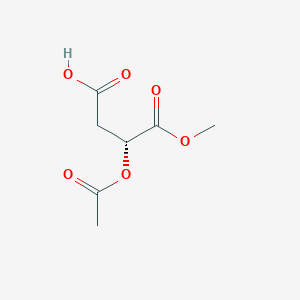

![(2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamino)-3-tert-butoxycarbonylpropanyl]azetidine-2-carboxylic Acid tert-Butyl Ester](/img/structure/B16914.png)

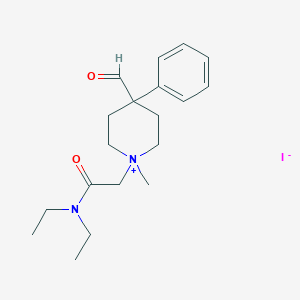

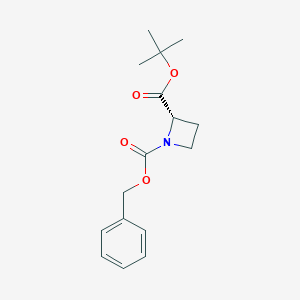

![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid tert-butyl Ester](/img/structure/B16916.png)

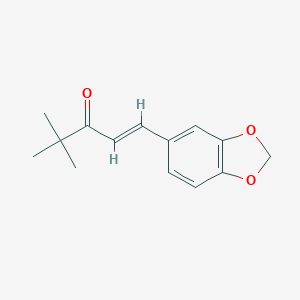

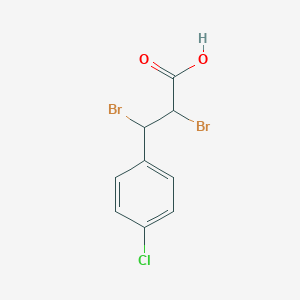

![2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B16929.png)

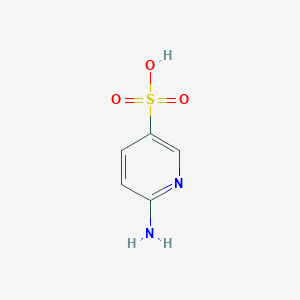

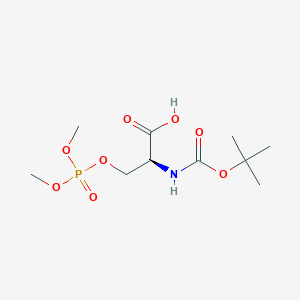

![Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B16934.png)